N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Description
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Properties
IUPAC Name |
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-14-10-8-13(9-11-14)17-19-16(20-22-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHAQWYXUUHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the following steps:
Formation of 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with phenyl groups: The phenyl groups can be introduced through various coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can interact with cellular receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can be compared with other similar compounds, such as:
1,2,4-oxadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Amide derivatives: Compounds with similar amide functional groups can exhibit different properties depending on the nature of the substituents attached to the amide nitrogen.
The uniqueness of this compound lies in its specific combination of the 1,2,4-oxadiazole ring and phenyl groups, which confer distinct biological and chemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
